molecular formula C17H21N3O2S B6970997 [6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone

[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone

Cat. No.: B6970997
M. Wt: 331.4 g/mol
InChI Key: NMMKIAZGPISIRT-UHFFFAOYSA-N
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Description

[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone is a complex organic compound that features a pyridine ring substituted with a propan-2-ylamino group and a morpholine ring attached to a thiophene moiety

Properties

IUPAC Name

[6-(propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12(2)19-16-6-5-13(10-18-16)17(21)20-7-8-22-14(11-20)15-4-3-9-23-15/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKIAZGPISIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with isopropylamine to form 6-(Propan-2-ylamino)pyridine.

    Thiophene Substitution: The thiophene ring is introduced via a Suzuki coupling reaction between 2-thiopheneboronic acid and the pyridine intermediate.

    Morpholine Addition: The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction with 4-chloromorpholine, yielding the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The pyridine and morpholine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism by which [6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    [6-(Propan-2-ylamino)pyridin-3-yl]-(2-furanyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

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